1-(3-Methoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with various functional groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multicomponent reaction process. One efficient synthetic route involves the use of substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction is carried out under mild conditions, and the products can be easily isolated by crystallization without the need for chromatography . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the functional groups attached to the chromeno-pyrrole core.
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antibacterial, and antifungal activities . Additionally, its ability to interact with various biological targets makes it a valuable tool in drug discovery and development. In industry, it may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its binding to enzymes, receptors, or other proteins, leading to modulation of their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
1-(3-METHOXYPHENYL)-7-METHYL-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared to other similar compounds, such as other chromeno-pyrrole derivatives and pyrrole-containing analogs These compounds share a similar core structure but may differ in the functional groups attached, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C24H23NO5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-7-methyl-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23NO5/c1-14-8-9-19-18(11-14)22(26)20-21(15-5-3-6-16(12-15)28-2)25(24(27)23(20)30-19)13-17-7-4-10-29-17/h3,5-6,8-9,11-12,17,21H,4,7,10,13H2,1-2H3 |
InChI Key |
ZLERMGQNURPXAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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